molecular formula C16H16N4OS2 B11018575 5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide

5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B11018575
M. Wt: 344.5 g/mol
InChI Key: CUACLFMXJMTANG-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Coupling with Pyridine Derivative: The final step involves coupling the thiazole derivative with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are employed under conditions such as reflux or room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand the role of thiazole derivatives in biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole core but differ in the substituents, affecting their biological activity and chemical properties.

    Pyridine-Thiazole Derivatives: Compounds with similar pyridine and thiazole moieties but different functional groups.

Uniqueness

5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H16N4OS2/c1-9(2)14-13(18-10(3)23-14)15(21)20-16-19-12(8-22-16)11-6-4-5-7-17-11/h4-9H,1-3H3,(H,19,20,21)

InChI Key

CUACLFMXJMTANG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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